molecular formula C17H15BrN4O2S B608334 KH7 CAS No. 330676-02-3

KH7

Cat. No.: B608334
CAS No.: 330676-02-3
M. Wt: 419.3 g/mol
InChI Key: WILMXUAKQKGGCC-JTQLQIEISA-N
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Description

Potassium hydride is an inorganic compound composed of potassium and hydrogen. It is an alkali metal hydride and is represented by the chemical formula KH. Potassium hydride is a white solid, although commercial samples often appear gray. It is a powerful superbase that is highly reactive and is commonly used in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium hydride is produced by the direct combination of potassium metal and hydrogen gas at temperatures between 200 and 350 degrees Celsius. The reaction is as follows: [ 2K + H_2 \rightarrow 2KH ] This method was discovered by Sir Humphry Davy soon after his discovery of potassium in 1807 .

Industrial Production Methods: In industrial settings, potassium hydride is typically produced in a controlled environment to ensure safety due to its highly reactive nature. It is often sold as a slurry in mineral oil or paraffin wax to facilitate safer handling and dispensing .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Water: Reacts to form potassium hydroxide and hydrogen gas.

    Carbonyl Compounds: Deprotonation to form enolates.

    Amines: Deprotonation to form amides.

Major Products:

Scientific Research Applications

Mechanism of Action

Potassium hydride exerts its effects primarily through its strong basic properties. It acts as a superbase, which means it is more basic than sodium hydride. This allows it to effectively deprotonate various compounds, facilitating the formation of enolates and amides. The molecular targets and pathways involved include carbonyl compounds and amines, which are deprotonated to form enolates and amides, respectively .

Comparison with Similar Compounds

Potassium hydride is similar to other alkali metal hydrides such as:

  • Lithium Hydride (LiH)
  • Sodium Hydride (NaH)
  • Rubidium Hydride (RbH)
  • Caesium Hydride (CsH)

Uniqueness: Potassium hydride is unique due to its higher basicity compared to sodium hydride, making it more effective in certain deprotonation reactions. It is also more reactive and requires careful handling due to its pyrophoric nature .

Properties

CAS No.

330676-02-3

Molecular Formula

C17H15BrN4O2S

Molecular Weight

419.3 g/mol

IUPAC Name

(2S)-2-(1H-benzimidazol-2-ylsulfanyl)-N-[(5-bromo-2-hydroxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C17H15BrN4O2S/c1-10(25-17-20-13-4-2-3-5-14(13)21-17)16(24)22-19-9-11-8-12(18)6-7-15(11)23/h2-10,23H,1H3,(H,20,21)(H,22,24)/t10-/m0/s1

InChI Key

WILMXUAKQKGGCC-JTQLQIEISA-N

SMILES

CC(C(=O)NN=CC1=C(C=CC(=C1)Br)O)SC2=NC3=CC=CC=C3N2

Isomeric SMILES

C[C@@H](C(=O)NN=CC1=C(C=CC(=C1)Br)O)SC2=NC3=CC=CC=C3N2

Canonical SMILES

CC(C(=O)NN=CC1=C(C=CC(=C1)Br)O)SC2=NC3=CC=CC=C3N2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KH7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is KH7's primary target and how does it interact with it?

A1: this compound is a selective inhibitor of sAC, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP) [, ]. Unlike transmembrane adenylyl cyclases (tmACs), sAC is activated by bicarbonate ions (HCO3−) and Ca2+ []. This compound specifically binds to sAC, inhibiting its catalytic activity and reducing intracellular cAMP levels [, ].

Q2: What are the downstream effects of this compound-mediated sAC inhibition?

A2: this compound's inhibition of sAC leads to a decrease in cAMP levels, which in turn affects various downstream signaling pathways and cellular processes. This includes inhibition of protein kinase A (PKA) activity, a major effector of cAMP signaling [, , ]. Consequently, this compound has been shown to affect a wide range of cellular functions, including ion transport, cell proliferation, apoptosis, and inflammation [, , , , ].

Q3: How does this compound affect the regulation of epithelial sodium channels (ENaC)?

A3: Research suggests that sAC activity is necessary for both basal and agonist-stimulated Na+ reabsorption in kidney collecting duct cells []. This compound treatment inhibits amiloride-sensitive short-circuit currents (Isc) by more than 50% within 30 minutes, indicating reduced ENaC activity []. This effect is likely mediated through the Na+/K+-ATPase, rather than directly on ENaC [].

Q4: Does this compound affect vascular endothelial function?

A4: Yes, this compound has been shown to influence vascular endothelial function. Studies show that this compound treatment leads to significant softening of endothelial cells, suggesting a role for sAC in regulating endothelial stiffness [, ]. This effect may be mediated through the regulation of gene expression for ENaC-α and Na+/K+-ATPase-α/β [, ].

Q5: What is the role of this compound in studying sperm function?

A5: this compound has been instrumental in dissecting the role of sAC in sperm function. Studies show that while sAC is essential for the activation of sperm motility, it is not directly involved in triggering hyperactivation []. Treating sperm with this compound does not prevent hyperactivation, although high doses can impair motility []. This suggests that other signaling pathways are involved in hyperactivation downstream of sAC.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C17H14BrN5O2S, and its molecular weight is 432.3 g/mol.

Q7: Is there information available about this compound's material compatibility and stability under various conditions?

A7: The provided research articles do not offer specific details regarding this compound's material compatibility and stability under various conditions. Further investigation would be required to determine its performance and applications under specific environmental parameters.

Q8: What is known about this compound's stability and potential formulation strategies?

A8: The research articles do not delve into the specifics of this compound's stability under different conditions or potential strategies for its formulation. Further research is needed to explore these aspects and optimize its pharmaceutical potential.

Q9: Is there information available regarding SHE regulations for this compound?

A9: The provided research articles focus on the biological activity of this compound and do not discuss specific SHE (Safety, Health, and Environment) regulations. Compliance with relevant regulations and responsible handling practices are crucial when working with any chemical compound.

Q10: What is currently understood about this compound's pharmacokinetic and pharmacodynamic properties?

A10: The provided research articles predominantly focus on the in vitro effects of this compound. Detailed information about its absorption, distribution, metabolism, excretion (ADME), and in vivo activity requires further investigation.

Q11: What in vitro and in vivo studies have been conducted to assess this compound's efficacy?

A11: this compound's efficacy has been primarily evaluated in cell-based assays and ex vivo tissue preparations. For example, this compound effectively inhibits ENaC activity in mouse polarized kidney collecting duct cells [] and prevents bile salt-induced apoptosis in human cholangiocytes []. Further research utilizing animal models and potential clinical trials are needed to comprehensively assess its therapeutic potential.

Q12: What is the historical context and significance of this compound in sAC research?

A12: The discovery and characterization of this compound as a selective sAC inhibitor represented a significant milestone in sAC research. Prior to its identification, studying the specific roles of sAC was challenging due to the lack of selective pharmacological tools. This compound provided researchers with a valuable tool to dissect sAC's contributions to various physiological processes and explore its potential as a therapeutic target.

Q13: Are there any cross-disciplinary applications or synergies for this compound research?

A13: Given the involvement of sAC in diverse physiological processes, this compound research holds promise for cross-disciplinary applications. For instance, understanding its effects on endothelial stiffness could have implications for cardiovascular research [, ], while its impact on sperm function is relevant to reproductive biology []. Collaboration between researchers from different disciplines can accelerate the understanding of sAC's multifaceted roles and potentially uncover novel therapeutic applications for this compound.

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